N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
Description
N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine is a nitro-substituted benzodioxole derivative featuring a hydroxylamine Schiff base (-CH=N-O-) linkage. The compound’s core structure consists of a 1,3-benzodioxole ring system (a fused benzene ring with two oxygen atoms at positions 1 and 3) substituted with a nitro (-NO₂) group at position 6 and a methylidene-hydroxylamine moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H6N2O5 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6N2O5/c11-9-3-5-1-7-8(15-4-14-7)2-6(5)10(12)13/h1-3,11H,4H2 |
InChI Key |
QSUKJRNTONMMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine typically involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine:
Key Comparisons
Substituent Effects on Physicochemical Properties The 7-methoxy analog (C₉H₈N₂O₆) has a higher logP (1.6979) compared to the unsubstituted 6-nitro compound, likely due to the methoxy group’s hydrophobic contribution . In contrast, the nitro group in the target compound may enhance electron-withdrawing effects, influencing reactivity in redox reactions.
Crystallographic and Hydrogen-Bonding Behavior The pyrazole-pyrrole derivative (C₁₆H₁₅N₃O) forms O—H···N hydrogen bonds in its crystal lattice, stabilizing its structure . Similar hydrogen-bonding patterns are expected in this compound due to the hydroxylamine group’s donor-acceptor capacity.
Synthetic Pathways
- While direct synthesis data for the target compound are absent, related Schiff bases (e.g., imidazole-linked derivatives) are synthesized via condensation reactions between aldehydes and hydroxylamines or amines under inert conditions . Methoxy and nitro groups are typically introduced via electrophilic substitution or nitration .
Biological Activity The imidazole-benzodioxole hybrid (C₁₄H₁₂N₂O₃) shows promise as an antifungal precursor, validated by molecular docking studies against Candida albicans sterol 14α-demethylase . The nitro group in the target compound may confer antibacterial or antiparasitic activity, as nitroaromatics are known to disrupt microbial electron transport chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
